(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is a chiral cyclopropane derivative notable for its potential applications in medicinal chemistry and organic synthesis. The compound's structure features a cyclopropane ring substituted with a bromophenyl group, which contributes to its unique chemical properties. This compound serves as an important intermediate in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals targeting specific receptors or pathways.
This compound is classified as an organic low-molecular-weight compound. It is part of a broader class of cyclopropanamines, which are recognized for their diverse biological activities. The presence of the bromophenyl substituent enhances its reactivity and interaction with biological systems, making it a subject of interest in drug discovery and development.
The synthesis of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine typically involves several key steps:
In industrial settings, these synthetic routes are optimized for large-scale production using continuous flow reactors to ensure consistent quality and yield. Automation is often employed for purification and isolation processes to meet industrial standards.
The molecular formula of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is with a molecular weight of approximately .
The compound exhibits chirality due to the presence of stereocenters at the cyclopropane ring, which can influence its biological activity significantly.
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine can participate in various chemical reactions:
The mechanism by which (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine exerts its biological effects largely depends on its interaction with specific receptors or enzymes in biological systems. The structural features that allow it to fit into active sites of target proteins facilitate these interactions.
For example, compounds with similar structures have been shown to act as ligands for GPR88 receptors, influencing signaling pathways relevant to neurological functions . Detailed studies on its receptor binding affinities and downstream effects are necessary for understanding its full pharmacological profile.
Relevant data from studies indicate that the compound maintains high purity levels (>95%) when synthesized under controlled conditions .
(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine has significant potential in scientific research:
Research continues into optimizing its synthesis and exploring its interactions within biological systems to fully exploit its medicinal potential .
The stereoselective assembly of the chiral cyclopropane ring represents a foundational step in synthesizing this target molecule. Two principal methodologies dominate:
Simmons-Smith Cyclopropanation: This classical approach utilizes diiodomethane and a zinc-copper couple acting on styrene derivatives bearing chiral auxiliaries or under asymmetric catalytic conditions. The reaction proceeds through a syn-addition mechanism, enabling transfer of the methylene unit to the alkene face with high diastereocontrol. When applied to appropriately substituted 4-bromostyrene precursors, this method furnishes the trans-bromophenylcyclopropane scaffold essential for the target molecule. Diastereoselectivities exceeding 20:1 (trans:cis) are achievable under optimized conditions, though yields can vary significantly (40-75%) depending on electronic and steric factors imparted by the para-bromine substituent [1].
Ring Contraction via Favorskii Rearrangement: An alternative route employs semi-benzilic Favorskii rearrangement of 2,2-dihalocyclobutanones. This strategy capitalizes on the inherent strain in cyclobutane systems to drive stereospecific contraction to cyclopropanecarboxaldehydes. For para-bromophenyl substituted systems, this method reliably delivers the cis-1-chloro-2-(4-bromophenyl)cyclopropanecarboxaldehyde intermediate with high stereochemical fidelity. Subsequent chemoselective transformations (e.g., Curtius rearrangement or reduction/amination sequences) convert the aldehyde to the primary amine while preserving the stereochemistry. This route is particularly valuable for accessing the cis-disubstituted cyclopropane motif, though additional steps are required to obtain the trans isomer prevalent in the target molecule [3].
Table 1: Cyclopropanation Methodologies for Bromophenylcyclopropane Synthesis
Method | Key Starting Material | Critical Intermediate | Diastereoselectivity (trans:cis) | Reported Yield Range |
---|---|---|---|---|
Simmons-Smith Reaction | (4-Bromophenyl)ethylene | (1R,2S)-2-(4-Bromophenyl)cyclopropane carboxylic acid derivative | >20:1 | 40-75% |
Favorskii Rearrangement | 2,2-Dihalo-4-(4-bromophenyl)cyclobutanone | cis-1-Chloro-2-(4-bromophenyl)cyclopropanecarboxaldehyde | >99% cis selectivity | 60-85% |
Installing the chiral para-bromophenyl group with defined absolute stereochemistry at the cyclopropane C1 and C2 positions relies heavily on asymmetric catalysis:
Transition Metal-Catalyzed Asymmetric Cyclopropanation: Chiral dirhodium(II) carboxamidate complexes (e.g., Rh₂(R-DOSP)₄) or copper-bis(oxazoline) catalysts enable enantioselective cyclopropanation of 4-bromostyrene derivatives using diazoacetate precursors. The chiral environment provided by the catalyst dictates the face selectivity of the carbenoid addition, yielding cyclopropane esters with high enantiomeric excess (typically >90% ee) and the required (1R,2S) configuration. Subsequent hydrolysis, Curtius rearrangement, or reduction steps convert the ester moiety to the amine functionality. This approach offers exceptional control over the stereogenic centers but requires careful optimization of catalyst loading and diazo compound addition rates to minimize dimerization side reactions [3].
Chiral Auxiliary-Mediated Approaches: An alternative employs enantiopure auxiliaries bound to the cyclopropanation precursor. For instance, Oppolzer’s camphorsultam or Evans’ oxazolidinones can be attached to acrylate derivatives containing the 4-bromophenyl group. Diastereoselective cyclopropanation (e.g., via Michael-initiated ring closure or modified Simmons-Smith conditions) yields diastereomerically pure cyclopropane intermediates. The high diastereoselectivity (>95% de) stems from the steric bias imposed by the chiral auxiliary. Cleavage of the auxiliary then reveals the enantiomerically pure cyclopropane carboxylic acid or ester, which is further elaborated to the amine. While reliable, this method adds synthetic steps for auxiliary attachment and removal [3] [1].
Converting the cyclopropane carbonyl group (from cyclopropanation precursors) to the primary amine in (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine necessitates stereospecific amination:
Curtius Rearrangement: This robust method transforms the enantiomerically pure cyclopropanecarboxylic acid into the corresponding isocyanate via an acyl azide intermediate. Treatment with diphenylphosphoryl azide (DPPA) or similar reagents generates the acyl azide, which thermally rearranges to the isocyanate. Hydrolysis of the isocyanate yields the primary amine directly. Critically, this [3,3]-sigmatropic rearrangement occurs with complete retention of configuration at the chiral cyclopropane carbon atoms, preserving the hard-won (1R,2S) stereochemistry. Yields are generally high (70-85%), making this a preferred route when the carboxylic acid precursor is readily accessible [1] [4].
Reductive Amination of Aldehydes: When the Favorskii route provides the aldehyde intermediate (e.g., cis-1-chloro-2-(4-bromophenyl)cyclopropanecarboxaldehyde), reductive amination offers a viable path. Condensation with ammonia or a protected ammonia equivalent (e.g., benzylamine) generates an imine or iminium ion. Subsequent reduction using sodium cyanoborohydride or stereoselective catalytic hydrogenation installs the amine group. Careful control of reaction conditions (pH, temperature, reducing agent) is essential to minimize epimerization at the stereogenic centers adjacent to the aldehyde. Protecting group strategies (e.g., tert-butoxycarbonyl or benzyl) are often employed temporarily to facilitate purification and prevent over-alkylation [1].
Table 2: Amination Strategies for (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine Synthesis
Strategy | Key Intermediate | Reagents/Conditions | Stereochemical Outcome | Yield Range |
---|---|---|---|---|
Curtius Rearrangement | (1R,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic acid | 1. DPPA, Et₃N; 2. H₂O/Heat | Retention of configuration | 70-85% |
Reductive Amination | (1R,2S)-2-(4-Bromophenyl)cyclopropanecarboxaldehyde | NH₄OAc, NaBH₃CN, MeOH, 0°C to rt | Risk of epimerization | 50-75% |
The final amine is typically isolated as its hydrochloride salt to enhance physicochemical properties critical for handling and subsequent synthetic applications:
Salt Formation Protocol: The free base of (1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine is dissolved in a dry, ethereal solvent (e.g., diethyl ether or tetrahydrofuran). Anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is added dropwise with vigorous stirring. The hydrochloride salt precipitates as a white or off-white crystalline solid. This direct method affords high chemical yield (>95%) and purity. Alternative methods involve treating an aqueous solution of the free base with hydrochloric acid followed by lyophilization [1].
Impact on Physicochemical Properties: Conversion to the hydrochloride salt significantly modifies key properties:
CAS No.: 572-32-7
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2